N-(2-phenylpropan-2-yl)thian-4-amine
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Overview
Description
N-(2-phenylpropan-2-yl)thian-4-amine is a chemical compound that belongs to the class of substituted amines It is characterized by the presence of a thian-4-amine moiety attached to a 2-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropan-2-yl)thian-4-amine can be achieved through several methods. One common approach involves the reaction of 2-phenylpropan-2-amine with a thian-4-amine derivative under suitable conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylpropan-2-yl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
N-(2-phenylpropan-2-yl)thian-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylpropan-2-yl)thian-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-phenylpropan-2-yl)thian-4-amine can be compared with other similar compounds, such as:
N-(2-phenylpropan-2-yl)-1-(4-cyanobutyl)-1H-indazole-3-carboxamide: This compound is a synthetic cannabinoid with distinct chemical properties and biological activities.
1-phenylpropan-2-amine derivatives: These compounds share structural similarities but may differ in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
N-(2-phenylpropan-2-yl)thian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-14(2,12-6-4-3-5-7-12)15-13-8-10-16-11-9-13/h3-7,13,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTOZNZTRXBKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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